molecular formula C6H9F3OS B6209475 [2-(trifluoromethyl)thiolan-2-yl]methanol CAS No. 2751616-29-0

[2-(trifluoromethyl)thiolan-2-yl]methanol

Cat. No.: B6209475
CAS No.: 2751616-29-0
M. Wt: 186.2
InChI Key:
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Description

[2-(trifluoromethyl)thiolan-2-yl]methanol: is an organic compound that features a trifluoromethyl group attached to a thiolan ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of thiolanes using trifluoromethylating agents under controlled conditions . The reaction conditions often require the presence of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of [2-(trifluoromethyl)thiolan-2-yl]methanol may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

[2-(trifluoromethyl)thiolan-2-yl]methanol: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

[2-(trifluoromethyl)thiolan-2-yl]methanol: has several applications in scientific research:

Mechanism of Action

The mechanism by which [2-(trifluoromethyl)thiolan-2-yl]methanol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The thiolan ring structure also contributes to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

[2-(trifluoromethyl)thiolan-2-yl]methanol: can be compared with other similar compounds such as:

The uniqueness of This compound lies in its combination of the trifluoromethyl group and the thiolan ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

2751616-29-0

Molecular Formula

C6H9F3OS

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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